molecular formula C10H11N3O5S B1678861 Nifuratel CAS No. 4936-47-4

Nifuratel

Cat. No. B1678861
CAS RN: 4936-47-4
M. Wt: 285.28 g/mol
InChI Key: SRQKTCXJCCHINN-NYYWCZLTSA-N
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Description

Nifuratel is a drug used in gynecology . It is a local antiprotozoal and antifungal agent that may also be given orally . Nifuratel is not approved for use in the United States . It is a nitrofuran derivative indicated in the treatment of leucorrhea, vulvovaginal infections, and urinary tract infections .


Synthesis Analysis

While specific synthesis methods for Nifuratel were not found in the search results, a review of the literature on methods for the synthesis of both new and already-known aromatic and heteroaromatic nitrodrugs covering the period from 2010 to the present was found .


Molecular Structure Analysis

Nifuratel has a molecular formula of C10H11N3O5S . Its average mass is 285.276 Da and its monoisotopic mass is 285.041931 Da .


Physical And Chemical Properties Analysis

Nifuratel has a molecular weight of 285.28 g/mol . It has a computed XLogP3 of 0.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 4, an exact mass of 285.04194163 g/mol, and a monoisotopic mass of 285.04194163 g/mol . Its topological polar surface area is 126 Ų, it has a heavy atom count of 19, and a formal charge of 0 .

Scientific Research Applications

Antimicrobial and Antiprotozoal Activity

Nifuratel, a furane-derivative, is recognized for its strong trichomonicidal activity, similar to metronidazole. It exhibits a broad antibacterial spectrum, effective against both Gram-negative and Gram-positive organisms. It's also active against Chlamydia trachomatis, Mycoplasma spp., and has some degree of activity against Candida spp. and mycetes. This wide spectrum of action covers almost all microorganisms responsible for genito-urinary tract infections. Its effectiveness extends to treating vulvovaginal infections, such as trichomoniasis, bacterial vaginosis, and candidosis, especially in patients with mixed vaginal infections (Mendling & Mailland, 2002).

Treatment of Recurrent Cystitis

Nifuratel has been shown to be effective and well-tolerated in the treatment of recurrent cystitis. An open prospective study demonstrated its efficacy in reducing the duration of relapse-free courses in recurrent cystitis (Moskvina, Evdokimov, & Spivak, 2021).

Activity Against Gastric Cancer Cells

Nifuratel has emerged as a potential novel inhibitor of STAT3, a protein implicated in multiple cancer types, including gastric cancer. It significantly suppresses proliferation and induces apoptosis in gastric cancer cells, acting by inhibiting STAT3 activation (Zheng et al., 2017).

Treatment of Bacterial Vaginosis

Studies suggest that Nifuratel is highly effective against Gardnerella vaginalis and Atopobium vaginae without affecting lactobacilli, making it a good candidate for treating bacterial vaginosis (Togni et al., 2011).

Treatment of Candidal Urinary Tract Infections

Nifuratel has been successfully used in the treatment of candidal urinary tract infections. It's active against yeast, Trichomonas, and urinary bacterial pathogens, with a recommended dose of 400 mg thrice daily for a week (Grüneberg & Leakey, 1976).

Promising Therapy for Visceral Leishmaniasis

A recent study highlights the potential of Nifuratel in combination with miltefosine as a promising therapy for the treatment of Leishmania donovani visceral leishmaniasis. The combination showed potent synergy in both axenic and intracellular amastigotes (Melcon-Fernandez et al., 2023).

Comparative Efficacy in Treating Bacterial Vaginosis

Nifuratel has been compared with metronidazole in the treatment of bacterial vaginosis associated with Atopobium Vaginae. A combination of nifuratel and nystatin proved significantly more effective than metronidazole in treating A. vaginae-associated bacterial vaginosis, with a higher efficacy rate and lower recurrence rate (Perlamutrov et al., 2013).

properties

IUPAC Name

5-(methylsulfanylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKTCXJCCHINN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifuratel

CAS RN

4936-47-4
Record name Nifuratel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004936474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifuratel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifuratel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFURATEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U60U6P08SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
W Mendling, A Poli, P Magnani - Arzneimittelforschung, 2002 - thieme-connect.com
… A meta-analysis of clinical trials comparing nifuratel and … with nifuratel and 935 with metronidazole. The results of the meta-analysis confirmed the equivalence between nifuratel and …
Number of citations: 46 www.thieme-connect.com
Q Liang, N Li, S Song, A Zhang, N Li… - Journal of Obstetrics …, 2016 - Wiley Online Library
… a 500 mg dosage of nifuratel may have superior clinical … nifuratel for the treatment of AV, and compare the efficacies of 10 day treatments with 250 mg and 500 mg dosages of nifuratel…
Number of citations: 36 obgyn.onlinelibrary.wiley.com
F Polatti - Current clinical pharmacology, 2012 - ingentaconnect.com
… of nifuratel against A. vaginae compared to the standard treatments with metronidazole and clindamycin. In vitro, nifuratel … These observations suggest that nifuratel is probably the most …
Number of citations: 94 www.ingentaconnect.com
T Xie, G Liu, J Ma, Y Wang, R Gao, S Geng… - Microbiology …, 2023 - Am Soc Microbiol
Salmonella are intracellular bacterial pathogens for which, as with many of the other Enterobacteriaceae, antibiotic resistance is becoming an increasing problem. New antibiotics are …
Number of citations: 5 journals.asm.org
B Dominguez-Asenjo, C Gutierrez-Corbo… - ACS Infectious …, 2021 - ACS Publications
… Nifuratel, a repurposed synthetic nitrofuran, when … Furthermore, the intralesional administration of nifuratel in a model … well as the potential use of nifuratel as an alternative to the current …
Number of citations: 10 pubs.acs.org
JE Lee, MY Choi, KY Min, MG Jo… - International …, 2023 - journals.sagepub.com
… Conclusion: Our findings suggest that nifuratel inhibits pathways essential for the activation of mast cells to suppress anaphylaxis, thereby indicating that the anti-microbial drug, nifuratel…
Number of citations: 6 journals.sagepub.com
W Mendling, M Caserini, R Palmieri - Sexually Transmitted Infections, 2013 - sti.bmj.com
… two treatments had similar responder rates: 66.2% nifuratel vs. 66.8% metronidazole (p = … normalisation 78.9% nifuratel vs. 78.6% metronidazole (p = 0.0001). Nifuratel was slightly …
Number of citations: 6 sti.bmj.com
W Mendling, F Mailland - Arzneimittelforschung, 2002 - thieme-connect.com
… Nifuratel is devoid of teratogenic effects. … with nifuratel are reported. The drug can be used during pregnancy due to the absence of teratogenic effects. In conclusion, nifuratel shows a …
Number of citations: 37 www.thieme-connect.com
P Ziemczonek, M Gosecka, M Gosecki… - International Journal of …, 2021 - mdpi.com
In this paper, we present novel well-defined unimolecular micelles constructed a on poly(furfuryl glycidyl ether) core and highly hydrophilic poly(glyceryl glycerol ether) shell, PFGE-b-…
Number of citations: 10 www.mdpi.com
E Melcon-Fernandez, G Galli, C García-Estrada… - International Journal of …, 2023 - mdpi.com
… , we have recently identified nifuratel—a nitrofurantoin used … against leishmaniasis—with nifuratel in different proportions, … In vivo evaluation of oral miltefosine/nifuratel combinations …
Number of citations: 2 www.mdpi.com

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